![molecular formula C21H20N4O3 B2544365 Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034247-05-5](/img/structure/B2544365.png)

Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate

カタログ番号 B2544365

CAS番号:

2034247-05-5

分子量: 376.416

InChIキー: VOTJNNLMABTYQX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

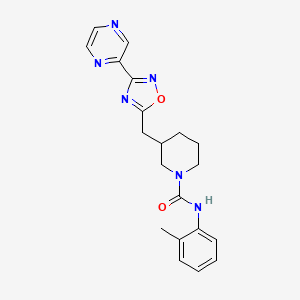

Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate is a complex organic compound. It can be viewed as a derivative of carbamic acid and benzyl alcohol . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Synthesis Analysis

The synthesis of carbamates involves several methods. One common method involves the reaction of benzyl chloroformate with ammonia . Another method involves the transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions . This method is advantageous due to the poor solubility of some amines in organic solvents, whereas the carbamates are commonly soluble in most of the solvents .Molecular Structure Analysis

The molecular structure of Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate is complex. It involves a carbamate group, which is a functional group derived from carbamic acid . The carbamate group is attached to a benzyl group, which is a substituent derived from benzene .Chemical Reactions Analysis

Carbamates undergo a variety of chemical reactions. They can be installed and removed under relatively mild conditions . They are susceptible to hydrogenation, and can be converted to alkyl carbamates through a process known as transcarbamation .科学的研究の応用

Transcarbamation and Amidation Reactions

- Transcarbamation is a process that involves the interchange of the alkoxy moiety in a carbamate. In the case of benzyl carbamate, this process allows for the conversion of the carbamate group to an amide group. Transcarbamation increases the number of functional group transformations that can be executed without affecting other functional groups, thus broadening the scope of using carbamates as protecting groups .

- The method typically employs potassium carbonate and is conducted in isopropyl alcohol. It provides a convenient and efficient route to convert benzyl carbamates to amides, avoiding the need for multiple protection and deprotection steps .

Photophysics and Luminescent Materials

特性

IUPAC Name |

benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-4-yl)methylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-20(14-25-21(27)28-15-16-5-2-1-3-6-16)24-12-17-8-10-23-19(11-17)18-7-4-9-22-13-18/h1-11,13H,12,14-15H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJNNLMABTYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

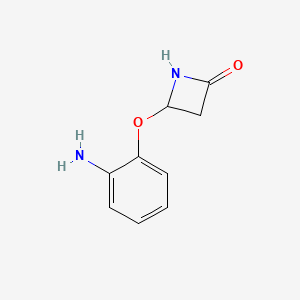

4-(2-Aminophenoxy)azetidin-2-one

1909318-85-9

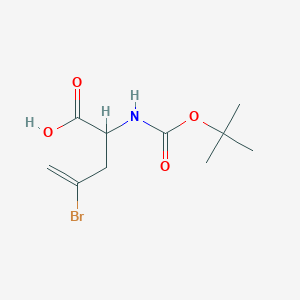

Boc-l-2-amino-4-bromo-4-pentenoicacid

138742-46-8; 149930-92-7; 151215-34-8

![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)

![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)